molecular formula C15H16OS B12326912 3,7-Dimethyl-9-thiophen-2-yl-nona-2,4,6,8-tetraenal

3,7-Dimethyl-9-thiophen-2-yl-nona-2,4,6,8-tetraenal

Cat. No.: B12326912
M. Wt: 244.4 g/mol
InChI Key: INVNMJPVYFBXSG-JTOSQBKSSA-N
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Description

3,7-Dimethyl-9-thiophen-2-yl-nona-2,4,6,8-tetraenal is a synthetic compound that belongs to the class of retinal analogs. It is characterized by its unique structure, which includes a thiophene ring and multiple conjugated double bonds. This compound is primarily used in scientific research due to its ability to modify the spectral and kinetic characteristics of microbial rhodopsin optogenetic tools .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-9-thiophen-2-yl-nona-2,4,6,8-tetraenal typically involves the use of anhydrous solvents and specific reaction conditions to ensure high purity and yield. One common method includes the use of anhydrous dimethylformamide (DMF) and anhydrous toluene as solvents . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-9-thiophen-2-yl-nona-2,4,6,8-tetraenal undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of more reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol and toluene .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield more oxidized derivatives, while reduction reactions may produce more reduced forms of the compound.

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-9-thiophen-2-yl-nona-2,4,6,8-tetraenal involves its interaction with microbial rhodopsin optogenetic tools. The compound modifies the spectral and kinetic characteristics of these tools, allowing for precise control of light-activated biological processes . The molecular targets and pathways involved include the retinal-binding sites of rhodopsin proteins, which are crucial for their function in optogenetics.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dimethyl-9-thiophen-2-yl-nona-2,4,6,8-tetraenal is unique due to its thiophene ring, which imparts distinct spectral and kinetic properties. This uniqueness makes it particularly valuable in optogenetic research, where precise control of light-activated processes is essential .

Properties

Molecular Formula

C15H16OS

Molecular Weight

244.4 g/mol

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-9-thiophen-2-ylnona-2,4,6,8-tetraenal

InChI

InChI=1S/C15H16OS/c1-13(5-3-6-14(2)10-11-16)8-9-15-7-4-12-17-15/h3-12H,1-2H3/b6-3+,9-8+,13-5+,14-10+

InChI Key

INVNMJPVYFBXSG-JTOSQBKSSA-N

Isomeric SMILES

C/C(=C\C=O)/C=C/C=C(\C)/C=C/C1=CC=CS1

Canonical SMILES

CC(=CC=O)C=CC=C(C)C=CC1=CC=CS1

Origin of Product

United States

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